

An In-depth Technical Guide to Methyl Pentafluorobenzoate (CAS: 36629-42-2)

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Compound of Interest

Compound Name: Methyl pentafluorobenzoate

Cat. No.: B1297732

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pentafluorobenzoate, with the CAS number 36629-42-2, is a highly versatile fluorinated aromatic ester. Its unique chemical properties, stemming from the presence of a pentafluorinated benzene ring, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in leveraging the full potential of this important chemical intermediate.

Chemical and Physical Properties

Methyl pentafluorobenzoate is a colorless liquid at room temperature. The electron-withdrawing nature of the five fluorine atoms on the aromatic ring significantly influences its reactivity and physical properties.^[1] A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₃ F ₅ O ₂	[1][2]
Molecular Weight	226.10 g/mol	[2][3]
CAS Number	36629-42-2	[1][2][3]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.532 g/mL at 25 °C	[2]
Boiling Point	44 °C at 4 mmHg	[1]
Refractive Index	n ₂₀ /D 1.431	[2]
Flash Point	78 °C (closed cup)	[2]
Purity	≥ 98% (GC)	[1][4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **methyl pentafluorobenzoate** are consistent with its chemical structure.

- ¹H NMR: The proton NMR spectrum shows a singlet corresponding to the methyl protons.
- ¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbon, the carbonyl carbon, and the carbons of the pentafluorophenyl ring.
- ¹⁹F NMR: The fluorine NMR spectrum is characteristic of a C₆F₅ group, typically showing three distinct signals corresponding to the ortho, meta, and para fluorine atoms.

¹ H NMR	Chemical Shift (ppm)	Multiplicity
-OCH ₃	~3.9	s

¹³ C NMR (Predicted)	Chemical Shift (ppm)
-OCH ₃	~53
C=O	~158
C-F (ortho)	~144
C-F (para)	~140
C-F (meta)	~138
C-CO	~112

¹⁹ F NMR	Chemical Shift (ppm)	Multiplicity
F (ortho)	~ -144	m
F (para)	~ -155	t
F (meta)	~ -162	m

Infrared (IR) Spectroscopy

The IR spectrum of **methyl pentafluorobenzoate** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch (ester)
~1650, ~1520, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1300-1100	Strong	C-O stretch (ester)
~1000	Strong	C-F stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **methyl pentafluorobenzoate** shows a molecular ion peak (M⁺) at m/z 226. The fragmentation pattern is characterized by the loss of the methoxy

group and subsequent fragmentation of the pentafluorobenzoyl cation.

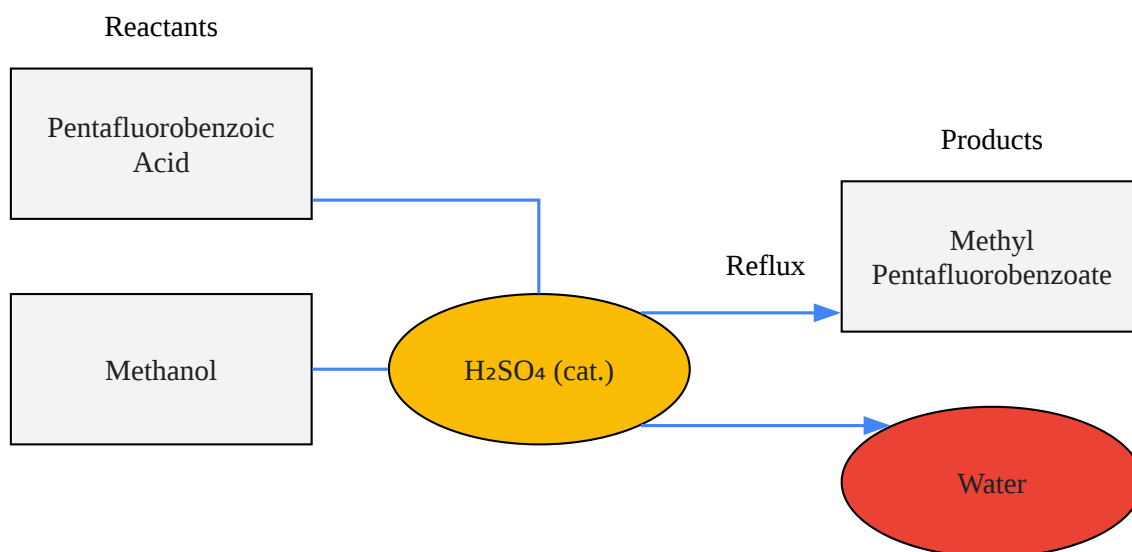
m/z	Proposed Fragment
226	$[\text{C}_8\text{H}_3\text{F}_5\text{O}_2]^+$ (Molecular Ion)
195	$[\text{C}_7\text{F}_5\text{O}]^+$
167	$[\text{C}_6\text{F}_5]^+$

Synthesis and Reactivity

Synthesis of Methyl Pentafluorobenzoate

Methyl pentafluorobenzoate can be synthesized via the esterification of pentafluorobenzoic acid with methanol, typically catalyzed by a strong acid.

- To a solution of pentafluorobenzoic acid (1 equivalent) in methanol (5-10 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude **methyl pentafluorobenzoate** by vacuum distillation to obtain a colorless liquid.



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Synthesis of **Methyl Pentafluorobenzoate**.

Reactivity and Key Applications

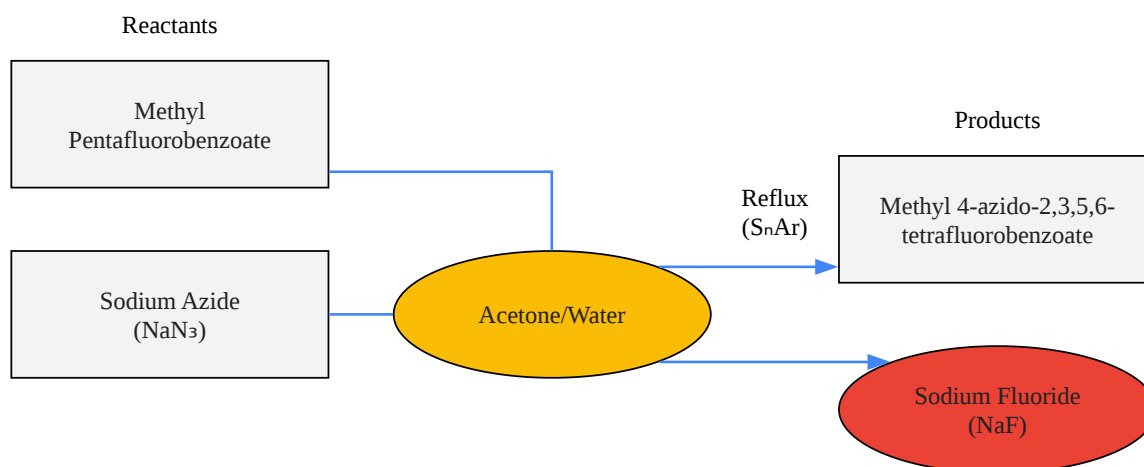
The electron-deficient nature of the pentafluorophenyl ring makes **methyl pentafluorobenzoate** susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), primarily at the para-position. This reactivity is central to its utility as a chemical building block.

A significant application of **methyl pentafluorobenzoate** is in the synthesis of perfluorophenyl azide (PFPA)-based photoreactive crosslinkers. These compounds are widely used in bioconjugation and materials science for the covalent immobilization of molecules onto various surfaces.^[5]

This protocol describes the first step in the synthesis of many PFPA-based reagents.^[6]

- In a round-bottom flask equipped with a reflux condenser, dissolve **methyl pentafluorobenzoate** (1 equivalent) in a mixture of acetone and water.
- Add sodium azide (NaN_3 , approximately 1.1 equivalents).

- Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
- Extract the aqueous residue with an organic solvent such as diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate, which can be further purified by column chromatography or recrystallization.



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Nucleophilic Aromatic Substitution of **Methyl Pentafluorobenzoate**.

This azide-functionalized intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with N-hydroxysuccinimide (NHS) to yield the widely used

PFPA-NHS ester for bioconjugation.[3]

Applications in Drug Development and Materials Science

The versatility of **methyl pentafluorobenzoate** as a synthetic intermediate has led to its use in various fields:

- **Drug Discovery:** It serves as a key building block for the synthesis of complex fluorinated molecules with potential pharmaceutical applications.[1] The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates.
- **Materials Science:** It is utilized in the development of advanced materials, including high-performance polymers and specialty coatings, where the fluorinated structure imparts enhanced chemical resistance and thermal stability.[1]
- **Analytical Chemistry:** **Methyl pentafluorobenzoate** can be used as a derivatizing agent in gas chromatography to improve the detection and analysis of various organic compounds.[1]
- **Bioconjugation:** As a precursor to PFPA-based crosslinkers, it plays a crucial role in the development of biosensors, microarrays, and other biomedical devices by enabling the stable immobilization of biomolecules.[5]

Safety Information

Methyl pentafluorobenzoate is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[2] It is a combustible liquid and should be stored in a well-ventilated area.[2]

Conclusion

Methyl pentafluorobenzoate (CAS 36629-42-2) is a valuable and versatile fluorinated building block with significant applications in organic synthesis, drug development, and materials science. Its susceptibility to nucleophilic aromatic substitution provides a reliable pathway for

the introduction of various functional groups, most notably the azide moiety for the creation of photo-crosslinkers. The detailed information on its properties, synthesis, reactivity, and spectroscopic data provided in this guide is intended to facilitate its effective use in research and development endeavors.

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